molecular formula C22H29NO B14287047 1-Benzyl-4-(3-phenylpropoxymethyl)piperidine CAS No. 138030-92-9

1-Benzyl-4-(3-phenylpropoxymethyl)piperidine

Cat. No.: B14287047
CAS No.: 138030-92-9
M. Wt: 323.5 g/mol
InChI Key: CSHFTPUNJFOMTD-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-phenylpropoxymethyl)piperidine is a synthetic organic compound belonging to the piperidine class Piperidines are a group of heterocyclic amines characterized by a six-membered ring containing five methylene bridges and one amine bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-4-(3-phenylpropoxymethyl)piperidine can be synthesized through multiple synthetic routes. One common method involves the reaction of 1-benzyl-4-piperidone with 3-phenylpropyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: For industrial-scale production, the synthesis of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale manufacturing .

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-phenylpropoxymethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(3-phenylpropoxymethyl)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors and enzymes. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can influence various biochemical pathways, leading to changes in cellular function and signaling .

Similar Compounds:

Uniqueness: this compound is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .

Properties

138030-92-9

Molecular Formula

C22H29NO

Molecular Weight

323.5 g/mol

IUPAC Name

1-benzyl-4-(3-phenylpropoxymethyl)piperidine

InChI

InChI=1S/C22H29NO/c1-3-8-20(9-4-1)12-7-17-24-19-22-13-15-23(16-14-22)18-21-10-5-2-6-11-21/h1-6,8-11,22H,7,12-19H2

InChI Key

CSHFTPUNJFOMTD-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1COCCCC2=CC=CC=C2)CC3=CC=CC=C3

Origin of Product

United States

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